
3-(Cyclohexyloxy)-4-(dimethylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexyloxy)-4-(dimethylamino)phenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group at the 3-position and a dimethylamino group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-4-(dimethylamino)phenol typically involves the following steps:
Formation of the Phenol Derivative: The starting material, phenol, undergoes a substitution reaction to introduce the cyclohexyloxy group at the 3-position. This can be achieved through a nucleophilic aromatic substitution reaction using cyclohexanol and a suitable base.
Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group at the 4-position. This can be done through a reductive amination reaction using dimethylamine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohexyloxy)-4-(dimethylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylamines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Cyclohexylamines and related compounds.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexyloxy)-4-(dimethylamino)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexyloxy)-4-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyclohexyloxy)phenol: Lacks the dimethylamino group, which may result in different chemical and biological properties.
4-(Dimethylamino)phenol: Lacks the cyclohexyloxy group, which may affect its solubility and reactivity.
3-(Cyclohexyloxy)-4-aminophenol: Similar structure but with an amino group instead of a dimethylamino group.
Uniqueness
3-(Cyclohexyloxy)-4-(dimethylamino)phenol is unique due to the presence of both the cyclohexyloxy and dimethylamino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interactions with biological molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
3-cyclohexyloxy-4-(dimethylamino)phenol |
InChI |
InChI=1S/C14H21NO2/c1-15(2)13-9-8-11(16)10-14(13)17-12-6-4-3-5-7-12/h8-10,12,16H,3-7H2,1-2H3 |
InChI-Schlüssel |
CTRCIFWMINIHLG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)O)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


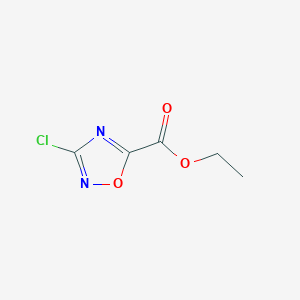

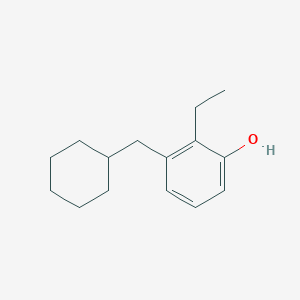
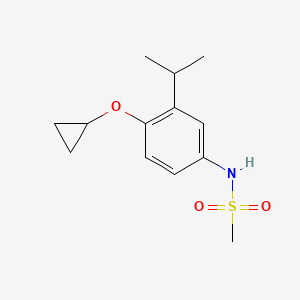

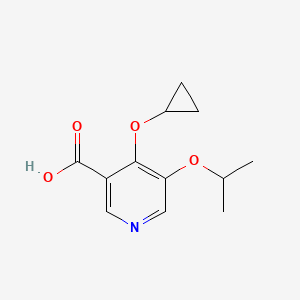



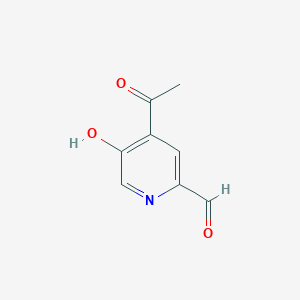

![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)


